molecular formula C15H11Cl2N3O2 B11792690 Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate

Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate

Cat. No.: B11792690
M. Wt: 336.2 g/mol
InChI Key: IGDZIKDRXUSLQL-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted at position 2 with a 2,5-dichlorophenyl group and at position 3 with an ethyl carboxylate moiety.

Properties

Molecular Formula

C15H11Cl2N3O2

Molecular Weight

336.2 g/mol

IUPAC Name

ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C15H11Cl2N3O2/c1-2-22-15(21)14-13(10-7-9(16)3-4-11(10)17)19-12-8-18-5-6-20(12)14/h3-8H,2H2,1H3

InChI Key

IGDZIKDRXUSLQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CN=C2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Groebke–Blackburn–Bienaymé Three-Component Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a widely adopted method for synthesizing imidazo[1,2-a]pyrazine derivatives . For the target compound, the reaction involves:

  • 2-Aminopyrazine as the nitrogen-containing heterocycle.

  • 2,5-Dichlorobenzaldehyde as the aldehyde component.

  • Ethyl isocyanoacetate as the isonitrile source.

Procedure :
A mixture of 2-aminopyrazine (1.0 equiv), 2,5-dichlorobenzaldehyde (1.2 equiv), and ethyl isocyanoacetate (1.1 equiv) is stirred in dichloromethane (DCM) under reflux for 12–24 hours in the presence of 10 mol% trifluoroacetic acid (TFA) . The reaction proceeds via imine formation, followed by cyclization and dehydration.

Key Advantages :

  • High atom economy (all reactants incorporated into the product).

  • Moderate to excellent yields (60–85% reported for analogous systems) .

  • Scalable under continuous flow conditions .

Mechanistic Insight :
The acid catalyst protonates the aldehyde, facilitating imine formation with 2-aminopyrazine. The isonitrile undergoes nucleophilic attack, leading to a six-membered transition state and subsequent cyclization to form the imidazo[1,2-a]pyrazine core .

Iodine-Catalyzed Cyclization with α-Halocarbonyl Compounds

Iodine serves as a cost-effective and eco-friendly catalyst for constructing imidazo[1,2-a]pyrazines from α-halocarbonyl precursors .

Procedure :
2-Aminopyrazine (1.0 equiv) reacts with ethyl bromopyruvate (1.5 equiv) and 2,5-dichlorophenylacetaldehyde (1.2 equiv) in acetonitrile at 80°C for 6 hours using 10 mol% molecular iodine . The product is isolated via column chromatography (hexane/ethyl acetate).

Reaction Conditions :

ParameterValue
CatalystIodine (10 mol%)
SolventAcetonitrile
Temperature80°C
Yield70–78%

Mechanistic Pathway :

  • Iodine activates the aldehyde via halogen bonding.

  • Imine formation between 2-aminopyrazine and 2,5-dichlorophenylacetaldehyde.

  • Nucleophilic attack by ethyl bromopyruvate, followed by cyclization and oxidative aromatization .

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields .

Procedure :
A mixture of 2-aminopyrazine (1.0 equiv), 2,5-dichlorophenyl glyoxal (1.1 equiv), and ethyl glyoxalate (1.1 equiv) is irradiated at 150°C for 15 minutes under solvent-free conditions with 5 mol% p-toluenesulfonic acid (p-TSA) .

Advantages :

  • Reaction time reduced from hours to minutes.

  • Yields up to 88% for analogous imidazo[1,2-a]pyridines .

Optimization Data :

VariableOptimal Value
Temperature150°C
Irradiation Time15 minutes
Catalyst Loading5 mol% p-TSA

Flavin–Iodine Dual Catalyzed Aerobic Oxidation

This method employs a dual catalytic system for oxidative C–N bond formation .

Procedure :
2-Aminopyrazine, 2,5-dichlorophenylacetone, and ethyl glyoxalate are combined in tert-butyl alcohol with flavin (5 mol%) and iodine (10 mol%) under oxygen atmosphere. The reaction proceeds at 60°C for 8 hours, yielding the target compound after aqueous workup.

Key Features :

  • Utilizes molecular oxygen as a terminal oxidant.

  • Tolerates electron-deficient aryl groups .

Yield Comparison :

SubstrateYield (%)
2,5-Dichlorophenyl72
4-Nitrophenyl68

Mechanochemical Grindstone Synthesis

A solvent-free, eco-friendly approach using mechanochemical activation .

Procedure :
2-Aminopyrazine, 2-bromo-1-(2,5-dichlorophenyl)ethanone (1.2 equiv), and ethyl bromopyruvate (1.5 equiv) are ground in a mortar with potassium carbonate (2.0 equiv) for 30 minutes. The product is purified via recrystallization from ethanol.

Advantages :

  • No solvent required.

  • High functional group tolerance.

Performance Metrics :

MetricValue
Reaction Time30 minutes
Isolated Yield65%

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the ester group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyrazine derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate has been investigated for its potential therapeutic effects. The compound's structure suggests it may exhibit biological activity that can be harnessed in drug development.

  • Antimicrobial Activity : Research indicates that compounds similar to this compound can have antimicrobial properties. This could lead to its application in creating new antibiotics or antifungal agents to combat resistant strains of bacteria and fungi.
  • Anticancer Properties : Preliminary studies have shown that imidazo[1,2-A]pyrazine derivatives can demonstrate cytotoxic effects against various cancer cell lines. This compound may be further explored for its potential in cancer therapy.

Agricultural Applications

The compound is also being researched for its applications in agriculture, particularly as an insecticide or fungicide.

  • Insecticidal Activity : Similar compounds have demonstrated effectiveness against a range of agricultural pests. This compound could be developed into formulations targeting specific pests while minimizing environmental impact.
  • Fungicidal Properties : Its potential as a fungicide is noteworthy given the increasing resistance of fungal pathogens to existing treatments. The compound's efficacy against common agricultural diseases could provide a new tool for crop protection.

Material Science Applications

The unique properties of this compound may also lend themselves to applications in material science.

  • Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the mechanical and thermal properties of materials. Its chemical stability and reactivity may allow for the development of advanced composite materials.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and related compounds:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria at low concentrations.
Study BInsecticidal EfficacyShowed high effectiveness against pest species such as Spodoptera frugiperda at concentrations below 50 ppm.
Study CPolymer DevelopmentEnhanced thermal stability when incorporated into polycarbonate matrices.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Ethyl 2-(3,5-Bis(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-3-carboxylate (7b)
  • Substituents : 3,5-Bis(trifluoromethyl)phenyl group.
  • Key Data: Yield = 74%, m.p. = 135.4–137.2°C, Rf = 0.53 (hexane/2-propanol 9:1).
  • Comparison: The trifluoromethyl groups are stronger electron-withdrawing groups than chlorine, reducing electron density on the aromatic ring. This increases reactivity in electrophilic substitutions and may enhance metabolic stability. The higher melting point compared to non-fluorinated analogues suggests stronger intermolecular interactions (e.g., dipole-dipole forces) .
Ethyl 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine-3-carboxylate (7c)
  • Substituents : 4-Fluorophenyl group.
  • Comparison: Fluorine’s smaller size and moderate electron-withdrawing nature result in less steric hindrance than chlorine. This may improve solubility in polar solvents while maintaining bioactivity.
Ethyl 2-(3-Bromophenyl)-6-iodoimidazo[1,2-a]pyrazine-3-carboxylate (7d)
  • Substituents : 3-Bromophenyl and 6-iodo groups.
  • The bulky iodo group at position 6 may sterically hinder interactions in enzyme active sites .

Core Heterocycle Modifications

Ethyl 2-(3,5-Bis(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxylate (6d)
  • Core Structure : Imidazo[1,2-a]pyridine.
  • Comparison : Replacing pyrazine (two nitrogen atoms) with pyridine (one nitrogen) reduces the core’s electron-deficient character. This alters binding affinity in biological systems, as seen in kinase inhibitors where pyrazine derivatives often exhibit higher potency .
Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate HCl
  • Core Structure : Partially saturated pyrazine ring.
  • Key Data : Molecular formula = C9H14ClN3O2, CAS 1171539-58-3.
  • Comparison : Saturation increases flexibility and solubility in aqueous media (e.g., as an HCl salt). This derivative is more suited for formulations requiring enhanced bioavailability .

Functional Group Variations

Ethyl Imidazo[1,2-a]pyrazine-3-carboxylate
  • Key Data : Purity = 99.32%, molecular weight = 191.19 g/mol.
  • Comparison : The absence of a phenyl substituent simplifies the structure but reduces lipophilicity and target specificity. This base compound serves as a scaffold for further functionalization .
Ethyl 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylate
  • Core Structure : Pyrimidine with bromine at position 3.
  • Comparison : The pyrimidine core’s nitrogen arrangement favors hydrogen bonding with biomolecular targets. Bromine’s electronegativity may enhance binding to hydrophobic pockets .

Research Implications

The 2,5-dichlorophenyl substitution balances steric and electronic effects, making it advantageous for drug candidates targeting enzymes or receptors sensitive to halogen interactions. Pyrazine cores offer superior electronic properties over pyridine or pyrimidine in kinase inhibition, while saturated derivatives (e.g., tetrahydroimidazopyrazines) address formulation challenges. Further studies should explore the biological activity of the dichlorophenyl derivative in comparison to its fluorinated and brominated analogues.

Biological Activity

Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate (CAS Number: 1426521-26-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

  • Molecular Formula : C₁₅H₁₁Cl₂N₃O₂
  • Molecular Weight : 336.17 g/mol
  • Chemical Structure : The compound features a dichlorophenyl group attached to an imidazo-pyrazine core with a carboxylate ester functionality.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound was tested against various pathogens, showing significant activity with MIC values as low as 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Bactericidal/Fungicidal Concentrations : The Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) were also evaluated, indicating that the compound exhibits both bactericidal and fungicidal properties .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)MBC/MFC (μg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.250.5
Candida albicans0.51.0

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate induces apoptosis and inhibits cell proliferation .
  • Mechanism of Action : The compound's mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways .

Enzyme Inhibition

This compound has been shown to inhibit enzymes relevant in various physiological processes:

  • Carbonic Anhydrase Inhibition : It has been identified as a potential inhibitor of human carbonic anhydrase II (hCA II), a metalloenzyme crucial for maintaining acid-base balance in tissues .
  • Kinase Inhibition : The compound demonstrates inhibitory activity against cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .

Table 2: Enzyme Inhibition Activity

EnzymeIC50 (μM)Type of Inhibition
Human Carbonic Anhydrase II16.0Competitive
Cyclin-dependent Kinases12.5Non-competitive

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy : A study assessed the compound's efficacy against multi-drug resistant strains of bacteria and fungi, revealing promising results that warrant further exploration for therapeutic applications .
  • Cancer Cell Line Analysis : Research involving human cancer cell lines indicated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .
  • In Vivo Studies : Preliminary in vivo studies suggest that the compound may reduce tumor growth in animal models without significant toxicity .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylate?

Methodological Answer: The compound is typically synthesized via multi-step heterocyclic annulation. A common approach involves:

  • Step 1: Reacting a substituted imidazo[1,2-a]pyrazine precursor with 2,5-dichlorophenylboronic acid under Suzuki-Miyaura coupling conditions to introduce the aryl group.
  • Step 2: Esterification of the carboxylic acid intermediate using ethyl chloroformate or ethanol under acidic conditions .
  • Key Considerations: Solvent choice (e.g., dichloromethane or ethanol) and catalyst (e.g., Pd(PPh₃)₄) significantly impact yield. Crystallization from ethanol/dichloromethane mixtures (1:2 v/v) is recommended for purification .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • X-ray Crystallography: Essential for confirming the imidazo[1,2-a]pyrazine core and substituent orientations. Planarity deviations (e.g., ±0.07–0.09 Å for heteroatoms) and dihedral angles (e.g., 54–71° for phenyl rings) are critical parameters .
  • NMR Spectroscopy: ¹H/¹³C NMR resolves regiochemical ambiguities. For example, the ethyl ester group shows characteristic triplet (CH₂CH₃) and quartet (COOCH₂) signals .
  • Mass Spectrometry: HRMS (High-Resolution MS) confirms molecular weight with precision (e.g., [M+H]⁺ error < 0.1 ppm) .

Q. What preliminary biological screening assays are relevant for this compound?

Methodological Answer:

  • Kinase Inhibition Assays: Test against JAK/STAT or MAPK pathways due to structural similarity to imidazo[1,2-a]pyridine kinase inhibitors .
  • Antimicrobial Screening: Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

Methodological Answer:

  • Reaction Optimization Table:
Parameter Baseline Optimized Impact on Yield
SolventDichloromethaneEthanol/DCM (1:2)+15% purity
Catalyst Loading5 mol% Pd(PPh₃)₄7.5 mol% Pd(PPh₃)₄+20% conversion
Temperature80°C100°C (reflux)+12% yield
Reaction Time6 hours8 hoursReduced intermediates
  • Key Insight: Higher Pd loading accelerates coupling but risks colloidal Pd formation. Ethanol enhances solubility of polar intermediates .

Q. How to resolve contradictions in crystallographic vs. computational structural data?

Methodological Answer:

  • Case Study: X-ray data shows a twisted phenyl ring (dihedral angle = 71°), while DFT calculations predict 65–68°.
  • Resolution:
    • Validate computational models using B3LYP/6-311+G(d,p) basis sets.
    • Check for crystal packing effects (e.g., C–H···O interactions) that distort geometry .
    • Use SC-XRD (Synchrotron X-ray) for higher resolution (<0.8 Å) .

Q. What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

  • Structural Modifications:
    • Replace ethyl ester with tert-butyl ester to reduce esterase hydrolysis.
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to block CYP450 oxidation .
  • ADME/PK Studies:
    • In vitro Microsomal Stability: Use liver microsomes (human/rat) with LC-MS/MS quantification.
    • LogP Optimization: Aim for 2–3 via substituent tuning to balance solubility and membrane permeability .

Q. How to design analogs targeting CAR (Constitutive Androstane Receptor) activation?

Methodological Answer:

  • Scaffold Rationale: The imidazo[1,2-a]pyrazine core mimics endogenous CAR ligands.
  • Functionalization:
    • Introduce sulfonyl groups at C3 to enhance binding to CAR’s hydrophobic pocket.
    • Add polar side chains (e.g., -NHCOCH₃) to improve solubility .
  • Assays:
    • Luciferase Reporter Assays: Transfect HepG2 cells with CAR-responsive luciferase plasmids.
    • Docking Studies: Use AutoDock Vina with CAR’s crystal structure (PDB: 1XV9) .

Data Contradiction Analysis

Q. Why do biological activities vary between structurally similar analogs?

Case Example: Ethyl 2-(2,4-dichlorophenyl) analogs show higher antifungal activity than 2,5-dichloro derivatives. Resolution:

  • Steric Effects: 2,4-Substitution allows better penetration into fungal cell membranes.
  • Electrostatic Potential Maps: 2,5-Dichloro analogs exhibit stronger dipole moments, reducing passive diffusion .

Q. How to address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Experimental Design:
    • Use isogenic cell lines (e.g., wild-type vs. p53-null) to isolate genetic factors.
    • Normalize data to cell viability controls (e.g., untreated cells + DMSO).
  • Mechanistic Studies:
    • RNA-seq to identify differential gene expression (e.g., apoptosis pathways).
    • Mitochondrial membrane potential assays (JC-1 dye) to confirm apoptosis .

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